Sodium aluminum chlorohydroxy lactate

Description

Contextualization of Aluminum-Based Coordination Polymers and Complexes

Aluminum-based coordination polymers represent a significant class of materials in coordination chemistry. These structures are formed by the self-assembly of aluminum ions (acting as nodes) and organic ligands (acting as linkers). The resulting materials can exhibit one-, two-, or three-dimensional networks. acs.orgresearchgate.net The geometry of the aluminum center in these complexes is often octahedral or trigonal-bipyramidal. acs.orgresearchgate.net

Rationale for Comprehensive Chemical Investigation of Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid materials are compounds that integrate both organic and inorganic components at the molecular or nanometer scale, typically less than 1 micrometer. rsc.orgnih.govnih.gov The scientific drive for investigating these systems lies in their potential to create new materials with synergistic or complementary properties that are not found in the individual components alone. rsc.orgmdpi.com By combining the advantages of organic materials (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability), researchers can tailor materials for a wide range of advanced applications. rsc.orgrsc.org

These hybrid systems are generally classified into two main categories based on the nature of the interaction between the organic and inorganic phases: nih.govnih.gov

Class I: In these materials, the organic and inorganic components are linked by weak interactions, such as van der Waals forces, hydrogen bonds, or electrostatic interactions. nih.govnih.gov

Class II: These materials feature strong, covalent chemical bonds between the organic and inorganic moieties. nih.govnih.gov

The ability to tune the structure and composition of these hybrids through various synthetic methods, often at low temperatures, provides a high degree of versatility in material design. rsc.org This has led to the development of hybrid materials for applications in optics, electronics, and mechanics. rsc.org The continuous interest in this field is fueled by the prospect of discovering novel functionalities and enhancing material performance through the careful control of the interface between the organic and inorganic domains. nih.govmdpi.com

Fundamental Research Gaps and Opportunities Pertaining to Complex Metal Lactates

While simple metal salts of lactic acid are known, the systematic study of complex metal lactates, particularly those involving multiple metal ions or additional ligands, remains an area with significant research opportunities. mdpi.com Lactic acid, as an α-hydroxycarboxylate, can form stable chelate complexes with metal ions, a property that enhances complex stability compared to simple carboxylates. researchgate.net

Current research has demonstrated the potential of metal lactates in various fields. For example, studies on rare-earth lactates have shown their utility as precursors for the chemical solution deposition of oxide thin films, which are relevant in semiconductor electronics. mdpi.com However, a comprehensive structural investigation across the entire rare-earth series has only recently been undertaken, revealing several distinct structural types and highlighting that much is still to be learned about their coordination chemistry. mdpi.com

A significant research gap exists in the full characterization and exploration of heterometallic lactate (B86563) complexes, such as sodium aluminum chlorohydroxy lactate. The interplay between different metal ions and ligands within a single structure is not well-documented. Furthermore, the potential applications of complex metal lactates are underexplored. Recent studies have proposed metal lactates as a sustainable alternative to traditional inorganic salts for delivering micronutrients in agricultural applications, as they can also provide a carbon source for soil microbes. wsu.edumdpi.com This suggests that a deeper investigation into the synthesis, structure, and properties of complex metal lactates could unveil new materials with novel applications in fields ranging from materials science to sustainable technology.

Properties

CAS No. |

8038-93-5 |

|---|---|

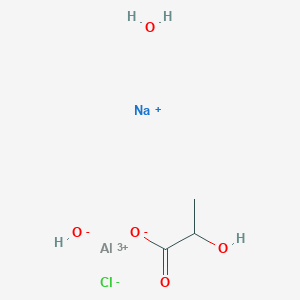

Molecular Formula |

C3H8AlClNaO5+ |

Molecular Weight |

209.52 g/mol |

IUPAC Name |

aluminum;sodium;2-hydroxypropanoate;chloride;hydroxide;hydrate |

InChI |

InChI=1S/C3H6O3.Al.ClH.Na.2H2O/c1-2(4)3(5)6;;;;;/h2,4H,1H3,(H,5,6);;1H;;2*1H2/q;+3;;+1;;/p-3 |

InChI Key |

YAKZEVHORUHNLS-UHFFFAOYSA-K |

Canonical SMILES |

CC(C(=O)[O-])O.O.[OH-].[Na+].[Al+3].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Sodium Aluminum Chlorohydroxy Lactate

Precursor Characterization and Purity Requirements for Controlled Synthesis

The successful and controlled synthesis of Sodium Aluminum Chlorohydroxy Lactate (B86563) is fundamentally dependent on the characteristics and purity of its precursors. The choice of the initial aluminum source, the isomeric form of the lactate, and the concentration of the acid all play critical roles in the reaction pathway and the quality of the final product.

Analysis of Aluminum Salt Precursors: Chemical Speciation and Reactivity Profiles

The synthesis typically begins with an aluminum source, which can range from elemental aluminum to various aluminum salts. uta.eduscielo.org.mx The reactivity and speciation of this precursor are critical for the controlled formation of the necessary intermediates.

When elemental aluminum is used, its physical form and purity significantly impact the reaction kinetics. Studies on the synthesis of aluminum chlorohydrate, the primary intermediate, show that the reaction rate is highly dependent on the surface area of the aluminum solid. uta.edu For instance, aluminum pellets with a higher surface-area-to-mass ratio react substantially faster than aluminum ingots. uta.edu

The purity of the aluminum metal is another crucial factor. Research has shown that overly pure aluminum can be slow to react with hydrochloric acid. uta.edu The presence of trace metallic impurities, such as iron, cobalt, nickel, and copper, can act as catalysts, accelerating the reaction rate. A study comparing 99.99% pure aluminum with 99.82% pure aluminum found a significant increase in the reaction rate for the less pure metal. uta.edu Similarly, when using aluminum salt precursors like aluminum sulfate, impurities such as magnesium can generate structural defects and alter the physicochemical properties of the final product. scielo.org.mx

Different aluminum salts, such as chlorides and nitrates, can be used, and the choice affects synthesis efficiency and product purity. hw.ac.ukhw.ac.uk For related compounds, co-precipitation methods using these salts have been shown to yield high purity and good synthesis yields. hw.ac.ukhw.ac.uk

Table 1: Comparison of Aluminum Precursors and Their Characteristics

| Precursor | Key Characteristics | Impact on Synthesis | Citation(s) |

| Elemental Aluminum (Ingot) | Low surface area | Slower reaction rate for intermediate formation. | uta.edu |

| Elemental Aluminum (Pellet) | High surface area | Faster reaction rate (e.g., 6.5 times faster than ingots). | uta.edu |

| Low Purity Aluminum (e.g., 99.82%) | Contains trace metal impurities (Fe, Co, Ni, Cu). | Catalyzes the reaction, significantly increasing the rate. | uta.edu |

| High Purity Aluminum (e.g., 99.99%) | Lacks catalytic impurities. | Can result in a very slow or non-starting reaction. | uta.edu |

| Aluminum Sulfate (Technical Grade) | Contains impurities like Mg. | Can alter structural and acidic properties of the final product. | scielo.org.mx |

| Aluminum Chlorides/Nitrates | Used in co-precipitation methods. | Can lead to high synthesis yields and good product purity. | hw.ac.ukhw.ac.uk |

Evaluation of Sodium Lactate Isomeric Purity and its Influence on Complex Formation

Sodium lactate is the sodium salt of lactic acid, a chiral molecule that exists as two stereoisomers: L-lactate and D-lactate. chemicalbook.com The racemic mixture, containing equal amounts of both, is often denoted as DL-lactate. nih.gov The isomeric purity of the sodium lactate precursor is a critical parameter as it can influence the stereochemistry and properties of the final Sodium Aluminum Chlorohydroxy Lactate complex.

The final product is often described as a racemic compound, implying the use of DL-sodium lactate in its synthesis. nih.gov Sodium L-lactate is specifically noted for its use as a building block and precursor in the production of other chemical compounds. chemicalbook.commedchemexpress.com The choice between a specific isomer and a racemic mixture can affect the crystallization, solubility, and biological interactions of the resulting complex, making isomeric purity a key consideration for ensuring product consistency.

Table 2: Properties of Sodium Lactate Isomers

| Isomer | Common Name | Description | Relevance in Synthesis | Citation(s) |

| (S)-(-)-Lactate | Sodium L-lactate | The naturally occurring isomer in many biological systems. | Used as a precursor for producing biopolymers. | chemicalbook.commedchemexpress.com |

| (R)-(+)-Lactate | Sodium D-lactate | The enantiomer of L-lactate. | Less common, but its presence defines the racemic mixture. | nih.gov |

| (RS)-Lactate | Sodium DL-lactate | A 1:1 racemic mixture of L- and D-lactate. | Leads to the formation of a racemic final complex. | nih.govnih.gov |

Role of Hydrochloric Acid in Initial Aluminum Intermediate Formation

Hydrochloric acid (HCl) is a crucial reactant in the first stage of the synthesis, where it reacts with the aluminum precursor to form an aluminum chlorohydrate intermediate. deascal.com This reaction is a vigorous, exothermic redox process where aluminum is oxidized and hydrogen ions are reduced, liberating hydrogen gas. quora.commelscience.comyoutube.com

The reaction is typically represented as: 2Al (s) + 6HCl (aq) → 2AlCl₃ (aq) + 3H₂ (g) melscience.comyoutube.com

However, the product in solution is more accurately described as a complex mixture of hydrated aluminum species, generally termed aluminum chlorohydrate. uta.edu The concentration of the hydrochloric acid is a critical parameter that controls the reaction kinetics. Studies have shown that for the reaction to proceed effectively, there must be a sufficient concentration of aggressive chloride ions to prevent the formation of a passivating aluminum oxide (Al₂O₃) or hydroxide (B78521) (Al(OH)₃) layer on the metal surface. olemiss.edumdpi.com The rate of hydrogen production and aluminum dissolution increases with higher HCl concentrations. mdpi.com The process is carefully controlled to achieve specific product specifications, including a pH of 3.5-4.0 and a high basicity. uta.edu

Detailed Reaction Mechanisms and Identification of Intermediate Species

Kinetic and Thermodynamic Studies of Aluminum Chlorohydrate Formation

The formation of aluminum chlorohydrate from elemental aluminum and hydrochloric acid is a heterogeneous reaction. uta.edu Kinetic studies reveal that the process is governed by several factors.

Surface Area and Diffusion: Initially, the reaction rate is controlled by the chemical reaction at the aluminum surface. mdpi.com As the reaction progresses, a layer of aluminum hydroxide/oxyhydroxide (AlOOH) can form. The diffusion of ions and water molecules through this layer to the unreacted aluminum surface then becomes the rate-limiting step. mdpi.com The thickness and density of this layer are influenced by the HCl concentration; higher concentrations lead to a thinner, more permeable layer and faster reaction rates. mdpi.com

Catalysis by Impurities: As mentioned in section 2.1.1, trace metal impurities in the aluminum precursor can have a profound catalytic effect. uta.edu These impurities are thought to play a role in the "kick-off" of the reaction, which is self-accelerating as it generates heat. uta.edu

Thermodynamics: The dissolution of aluminum in acidic chloride solutions involves the chemisorption of chloride ions onto the aluminum surface (or its native oxide layer). researchgate.net Thermodynamic calculations indicate that the formation of an oxide-chloride complex is the rate-determining step in the dissolution process. researchgate.net The reaction is highly exothermic. quora.com

Table 3: Kinetic Factors in Aluminum Chlorohydrate Formation

| Factor | Influence on Reaction Rate | Mechanism | Citation(s) |

| Aluminum Surface Area | Rate increases with surface area. | Provides more sites for the chemical reaction. | uta.edu |

| HCl Concentration | Rate increases with concentration. | Prevents passivation and increases diffusion through the hydroxide layer. | mdpi.com |

| Trace Metal Impurities | Rate increases with certain impurities. | Act as catalysts, accelerating the reaction. | uta.edu |

| Temperature | Rate increases with temperature. | Standard kinetic effect; reaction is also exothermic, leading to auto-acceleration. | quora.com |

| Hydroxide Layer Formation | Can become rate-limiting. | Acts as a diffusion barrier to reactants. | mdpi.com |

Ligand Exchange and Coordination Sphere Dynamics during Complexation with Lactate

Once the aluminum chlorohydrate intermediate is formed, the second major step in the synthesis is the complexation with sodium lactate. deascal.com This process involves ligand exchange, where lactate ions displace water or hydroxide ligands from the coordination sphere of the aluminum polyhydroxy-chloride complexes.

The aluminum chlorohydrate in solution does not exist as simple Al³⁺ ions but rather as a complex mixture of polymeric aluminum species with bridging hydroxide (OH) groups, such as [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. The lactate ion (CH₃CH(OH)COO⁻) is a bidentate ligand, capable of coordinating to the aluminum center through both the carboxylate oxygen and the hydroxyl oxygen.

The reaction can be depicted generally as: [Alₓ(OH)ᵧ(H₂O)z]ⁿ⁺ + m(CH₃CH(OH)COO⁻) → [Alₓ(OH)ᵧ(CH₃CH(OH)COO)ₘ(H₂O)z-m]⁽ⁿ⁻ᵐ⁾⁺ + mH₂O

The dynamics of this exchange are influenced by factors such as pH, temperature, and reactant concentrations. The rate and extent of ligand exchange depend on the lability of the existing ligands (water and hydroxide) and the nucleophilicity of the incoming lactate ligand. Studies on related systems show that ligand exchange rates can be influenced by the electronic charge on the metal center. nih.gov The formation of the stable chelate ring with the bidentate lactate ligand provides the thermodynamic driving force for the reaction, resulting in the final this compound complex. An alternative patented method involves directly reacting aluminum lactate with sodium hydroxide in an aqueous medium at temperatures between 20°C and 80°C to form the final product. google.com

Optimization of Synthesis Parameters for Structural Control and Yield

The final characteristics of this compound are highly dependent on the conditions employed during its synthesis. Parameters such as temperature, pH, and the stoichiometric balance of reactants directly influence the molecular structure, degree of polymerization, and purity of the product.

Reaction temperature and pH are paramount in controlling the synthesis of aluminum-containing complexes due to their profound effect on the hydrolysis and polymerization of the aluminum ion in aqueous solutions. The solubility of aluminum and the identity of the resulting aluminum hydroxide species are strongly dependent on both pH and temperature. researchgate.net

Temperature Effects: The temperature of the reaction medium influences both the kinetics of the reaction and the thermodynamic stability of the crystalline products formed. In the synthesis of related aluminum compounds, temperature dictates the final product composition. For instance, in the production of aluminum hydroxychloride, reaction temperatures between 160°C and 180°C are necessary to achieve a product with the desired aluminum-to-chlorine ratio, free of unreacted aluminum chloride. researchgate.net Similarly, the crystallization of aluminum trihydroxides is phase-specific with respect to temperature; bayerite is typically formed at lower temperatures (e.g., 25-40°C), while gibbsite formation is favored at higher temperatures (50-100°C). google.comresearchgate.net For lactic acid itself, studies have shown it to be extremely stable and not subject to thermal decomposition under typical aqueous conditions. researchgate.net This stability allows for a wide range of temperatures to be explored for the optimization of the aluminum complex formation without significant degradation of the lactate ligand.

pH Effects: The pH of the synthesis solution is arguably the most critical factor in determining the structure of the poly-nuclear aluminum species formed. The speciation of aluminum in water is complex, but it is well-established that pH controls the formation of various monomeric and polymeric hydroxy-aluminum cations. At low pH, the Al³⁺ aquo-ion dominates, while as the pH increases, hydrolysis and polymerization occur to form species like [Al(OH)]²⁺, [Al₂(OH)₂]⁴⁺, and eventually larger polycations like the Al₁₃ Keggin ion, [Al₁₃O₄(OH)₂₄]⁷⁺. In the pH range of 8.0 to 10.0, the formation of stable pseudoboehmite or amorphous aluminum hydroxide products is often favored, particularly in the presence of chelating anions that can retard or prevent extensive polymerization. researchgate.net Maintaining the pH within a specific range, often between 8 and 10, is crucial in the synthesis of related layered double hydroxides (LDHs) to achieve high chemical homogeneity and crystallinity. mdpi.com The lactate anion, being a chelating agent, can influence this process, potentially stabilizing certain polymeric aluminum structures and affecting the rate of crystallization. researchgate.net

The following table summarizes the general influence of temperature and pH on the synthesis of related aluminum hydroxy complexes.

| Parameter | Condition | Observed Effect on Aluminum Hydroxy Complexes | Probable Impact on this compound Synthesis |

| Temperature | Low (e.g., 25-40°C) | Favors formation of bayerite crystalline phase. google.comresearchgate.net | May lead to a specific crystalline polymorph of the final product. |

| High (e.g., 50-160°C) | Favors formation of gibbsite, boehmite, or pseudo-boehmite; increases reaction rate. google.comresearchgate.net | Can be used to control the crystalline phase and increase production throughput. | |

| pH | Acidic (pH < 4) | Predominance of monomeric Al³⁺ ions. | Inefficient polymerization and complex formation. |

| Mildly Acidic to Neutral (pH 4-7) | Formation of various soluble polycationic aluminum hydroxy species. researchgate.net | Critical range for forming the desired chlorohydroxy aluminum precursor. | |

| Alkaline (pH 8-10) | Promotes precipitation of aluminum hydroxides; crucial for LDH formation. researchgate.netmdpi.com | Optimal range for precipitating the final complex salt with high homogeneity. |

The heterogeneity of the final this compound product is directly correlated with the molar ratios of the initial reactants: the aluminum source, chloride source, hydroxide source, and lactate source. Adjusting these ratios allows for the fine-tuning of the compound's composition, such as the basicity (the OH:Al ratio) and the incorporation of lactate and chloride ligands into the final structure.

The table below illustrates the hypothetical effects of varying reactant ratios on the final product characteristics.

| Reactant Ratio Variable | Change in Ratio | Expected Effect on Compound Heterogeneity and Structure |

| Al:Cl | Increase (more Al per Cl) | Increases the basicity and degree of polymerization of the aluminum hydroxychloride precursor. researchgate.net |

| Al:Lactate | Increase (more Al per Lactate) | May result in incomplete complexation, leaving some aluminum hydroxy chloride species unreacted. |

| Decrease (less Al per Lactate) | Could lead to a product with a higher degree of lactate substitution and residual sodium lactate. | |

| OH:Al | Increase (higher basicity) | Promotes higher degrees of polymerization, potentially leading to larger, more complex aluminum clusters. |

Exploration of Novel Synthetic Routes and Scalable Methodologies

Advancements in materials chemistry have opened new avenues for synthesizing complex inorganic compounds with enhanced purity, controlled morphology, and scalability. These novel routes are being explored to overcome the limitations of traditional precipitation methods.

The purity and physical form of this compound are critical for its function. Controlled crystallization and precipitation are key downstream processes used to isolate the compound and define its properties. Research on analogous systems, such as aluminum chloride hexahydrate (ACH), demonstrates that purity is enhanced by conditions that promote the formation of large, well-defined crystals. 911metallurgist.com

Key parameters for controlling crystallization include temperature, reactant concentration, and the rate of precipitant addition. For ACH, increasing the crystallization temperature up to 60°C leads to larger median crystal sizes and higher purity, as it decreases local supersaturation and allows for growth on existing nuclei rather than the formation of many new, small nuclei. 911metallurgist.com The presence of organic anions, such as lactate, is known to significantly influence both the rate of aluminum hydroxide crystallization and the nature of the final crystalline product. researchgate.net Depending on their chelating strength and concentration, different anions can steer the final product towards bayerite, nordstrandite, gibbsite, or even amorphous material. researchgate.net This principle can be harnessed to direct the crystallization of this compound into a desired phase with high purity. Techniques such as anti-solvent precipitation, where a solvent in which the compound is insoluble is added to a solution, can also be employed to induce rapid crystallization of high-purity material.

The following table outlines parameters that can be manipulated for purification via controlled crystallization.

| Parameter | Method of Control | Effect on Purity and Crystal Form |

| Temperature | Increasing temperature during crystallization (e.g., up to 60-80°C). 911metallurgist.com | Decreases supersaturation, leading to larger, purer crystals. |

| pH and Ligand Control | Precise pH adjustment in the presence of the lactate ligand. researchgate.net | Directs the formation of specific crystalline phases (polymorphs). |

| Precipitation Rate | Slow addition of precipitating agent (e.g., base or anti-solvent). | Promotes crystal growth over nucleation, resulting in larger particles. |

| Aging | Holding the precipitate in its mother liquor for an extended period. nih.gov | Allows for a disorder-to-order transition, increasing crystallinity and stability. |

Polymer-assisted synthesis represents a sophisticated strategy to create advanced composite materials where the inorganic component, such as an aluminum-lactate complex, is integrated into a polymer matrix. This approach can be used to control the particle size, morphology, and dispersion of the inorganic phase. While aluminum complexes are often used as initiators for polymerization, rsc.orgbath.ac.uk the polymer can also serve as a template or scaffold during the synthesis of the inorganic component.

In a relevant approach, polymers can be physically incorporated into a metal matrix, followed by in-situ conversion into a reinforcing phase. mdpi.com Analogously, a water-soluble polymer could be added to the aqueous synthesis of this compound. The polymer chains can act as a template, directing the nucleation and growth of the complex salt particles and preventing their uncontrolled aggregation. This can yield nano-sized or micro-sized composite particles with a narrow size distribution. The synthesis of layered double hydroxide (LDH) nanocomposites often follows this strategy, where the LDH is formed in the presence of a polymer to create a material with synergistic properties. mdpi.com Recent studies have also fabricated nanocomposite fibers by combining polymers like polycaprolactone (B3415563) (PCL) with synthesized hyperbranched polyglycerol (HPG) polymers that were themselves created using an aluminum complex catalyst. nih.govresearchgate.net This demonstrates the feasibility of creating intricate aluminum-based polymer composites, a strategy directly applicable to forming novel aluminum-lactate composite materials.

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Aluminum Chlorohydroxy Lactate

High-Resolution Spectroscopic Probes for Aluminum-Ligand Interactions

The interaction between the central aluminum core and the surrounding lactate (B86563) and hydroxyl ligands is fundamental to the structure and function of the complex. Spectroscopic methods that can probe the local electronic and structural environment of specific nuclei are crucial for a detailed understanding.

NMR spectroscopy provides unparalleled insight into the molecular structure of sodium aluminum chlorohydroxy lactate in both solid and solution states. By probing different atomic nuclei (²⁷Al, ²³Na, ¹H, and ¹³C), a detailed picture of the complex's various components can be assembled.

Aluminum-27 NMR is a powerful technique for characterizing the coordination and speciation of aluminum in chemical complexes. atamankimya.com The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number and the symmetry of its local environment. In poly-aluminum complexes like aluminum chlorohydrate, which shares structural similarities with the core of this compound, distinct aluminum species can be identified. atamankimya.comqut.edu.au

The primary species observed is often the tridecameric aluminum Keggin ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which gives a characteristic sharp resonance at approximately 62.5-63.0 ppm. google.com This peak corresponds to the central tetrahedrally coordinated aluminum atom. Other broader resonances can indicate the presence of octahedrally coordinated aluminum monomers and smaller polymers. The analysis of the ²⁷Al NMR spectrum allows for the quantification of different aluminum species within the material, providing critical information on its polymeric nature.

Table 1: Typical ²⁷Al NMR Chemical Shifts for Aluminum Species Relevant to this compound

| Aluminum Species | Coordination Environment | Typical Chemical Shift (δ) / ppm | Linewidth |

| Monomeric Al³⁺(H₂O)₆ | Octahedral (AlO₆) | ~0 | Broad |

| Tetrahedral Al in Al₁₃ Keggin ion (Al_central) | Tetrahedral (AlO₄) | ~62.5 | Sharp |

| Octahedral Al in Al₁₃ Keggin ion (Al_outer) | Octahedral (AlO₆) | 5 - 10 | Broad |

| Other Polymeric/Oligomeric Species | Octahedral (AlO₆) | 3 - 15 | Very Broad |

Sodium-23 NMR spectroscopy is employed to investigate the state of the sodium counterions within the complex. The chemical shift and relaxation properties of the ²³Na nucleus are influenced by its immediate chemical environment, including its degree of solvation and its proximity to the anionic poly-aluminum lactate complex. nih.gov

In a fully solvated state, the Na⁺ ion exhibits a sharp resonance. However, upon association with the negatively charged polymer, changes in the electronic environment can lead to shifts in the resonance frequency and, more significantly, an increase in the quadrupolar relaxation rate, resulting in line broadening. portlandpress.com By comparing the ²³Na NMR spectrum of the complex in solution to that of a simple sodium salt, the extent of ion pairing and the dynamics of the sodium counterion's association with the chlorohydroxy lactate polymer can be inferred. physiology.org

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for elucidating the structure of the organic lactate ligand and its mode of binding to the aluminum centers. rsc.org The lactate molecule possesses two potential coordination sites: the carboxylate group and the hydroxyl group. The chemical shifts of the methine (CH) and methyl (CH₃) protons and carbons are sensitive to the coordination mode. nih.govresearchgate.net

Upon coordination of the lactate ligand to an aluminum center, significant changes in the chemical shifts of the adjacent ¹H and ¹³C nuclei are expected. rsc.org For instance, if the lactate acts as a chelating ligand, binding through both the carboxylate oxygen and the hydroxyl oxygen, downfield shifts would be anticipated for both the methine proton and carbon, as well as the carboxyl carbon, due to the deshielding effect of the metal center. Comparing the spectra of free lactic acid or sodium lactate with that of the complex allows for the determination of the binding mode. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes for Lactate Upon Coordination to Aluminum

| Nucleus | Group | Expected Shift Change upon Chelation | Rationale |

| ¹H NMR | Methine (-CHOH) | Downfield (Δδ > 0) | Deshielding due to proximity to the positively charged Al center. rsc.org |

| ¹H NMR | Methyl (-CH₃) | Minor shift | Further from the coordination site. |

| ¹³C NMR | Carbonyl (-COO⁻) | Downfield (Δδ > 0) | Direct involvement in coordination alters electron density. |

| ¹³C NMR | Methine (-CHOH) | Downfield (Δδ > 0) | Direct involvement in coordination alters electron density. nih.gov |

| ¹³C NMR | Methyl (-CH₃) | Minor shift | Less affected by the coordination event. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. This analysis is crucial for identifying the types of chemical bonds present and confirming the coordination environment. mdpi.comresearchgate.net

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent parts.

O-H Vibrations: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the stretching vibrations (ν) of the hydroxyl groups (O-H), both from the lactate ligand and the hydroxo bridges (Al-OH-Al) within the inorganic polymer core.

C=O Vibrations: The stretching vibration of the carboxylate group (C=O) of the lactate ligand is a strong indicator of its coordination state. In free lactate, the asymmetric stretching frequency appears around 1580-1610 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a lower frequency.

Al-O and Al-Cl Vibrations: The low-frequency region of the IR and Raman spectra (below 1000 cm⁻¹) contains valuable information about the inorganic backbone. Vibrations corresponding to Al-O stretching in Al-O-H and Al-O-Al linkages typically appear in the 400-800 cm⁻¹ range. acs.org The Al-Cl stretching vibrations are expected at lower wavenumbers, generally in the 300-500 cm⁻¹ region, though their exact position depends on the coordination and bridging mode of the chloride ions. researchgate.netaip.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Hydroxyl (-OH) | ν(O-H) Stretch | 3200 - 3600 | IR |

| Lactate Carboxylate (-COO⁻) | ν_as(C=O) Asymmetric Stretch | 1550 - 1600 | IR, Raman |

| Lactate Carboxylate (-COO⁻) | ν_s(C=O) Symmetric Stretch | 1400 - 1450 | IR, Raman |

| Aluminum-Oxygen (Al-O) | ν(Al-O) Stretch | 400 - 800 | IR, Raman |

| Aluminum-Chloride (Al-Cl) | ν(Al-Cl) Stretch | 300 - 500 | IR, Raman researchgate.netaip.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Assessment of Hydrogen Bonding and Intermolecular Interactions

The performance and stability of this compound in various formulations are heavily influenced by the network of hydrogen bonds and other intermolecular forces. These interactions dictate how the complex associates with itself and with other molecules, such as water or proteins in sweat. nih.gov

Hydrogen bonding in this complex is expected to be extensive due to the presence of hydroxyl (-OH) groups, lactate ligands, and coordinated water molecules. nih.govncats.io The lactate ligand, with its carboxyl and hydroxyl functional groups, can act as both a hydrogen bond donor and acceptor. Theoretical and spectroscopic studies on lactic acid itself have shown its high propensity to form both internal (intramolecular) and external (intermolecular) hydrogen bonds. ncats.io In the complex, the aluminum center polarizes the coordinated hydroxyl and lactate groups, enhancing their ability to form strong hydrogen bonds. Furthermore, the chloride ion, when bound to a metal center, can also serve as a hydrogen bond acceptor.

| Interaction Type | Participating Moieties | Anticipated Significance |

| Hydrogen Bonding | Hydroxyl groups, Lactate (carboxyl & hydroxyl), Coordinated Water, Chloride | High: Crucial for structural integrity and interaction with biological molecules. |

| Ion-Dipole | Na+ with water, lactate (C=O), and hydroxyl groups | Moderate to High: Key for solubility and stabilizing charge. |

| Dipole-Dipole | Between polar Al-O, O-H, and C=O bonds | Moderate: Contributes to the cohesion of the complex in condensed phases. |

| Van der Waals Forces | Non-polar alkyl part of lactate | Low to Moderate: Influences packing and steric effects. |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

XRD and SAXS are powerful, complementary techniques that provide information about the atomic-level crystalline arrangement and larger-scale nanoscale ordering, respectively. healthline.com

Determination of Crystalline Structure and Unit Cell Parameters

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For a compound like this compound, single-crystal XRD would yield precise bond lengths, bond angles, and the parameters of the unit cell—the fundamental repeating block of the crystal lattice.

Publicly accessible, complete single-crystal XRD data for this compound is not available, suggesting the compound may often be used in a non-crystalline (amorphous) or semi-crystalline form. livwellorganicmarket.com However, analysis of related compounds, such as aluminum hydroxide (B78521) and other aluminum salts, demonstrates the utility of XRD in identifying phases and determining crystal structures. livwellorganicmarket.com For instance, if the compound were to crystallize, XRD analysis would provide data similar to the hypothetical table below.

Hypothetical XRD Data for a Crystalline Phase of this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |

| a (Å) | 12.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.9 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.2 | Length of the 'c' axis of the unit cell. |

| **β (°) ** | 95.5 | The angle between the 'a' and 'c' axes. |

| **Volume (ų) ** | 2680 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

This data is illustrative and not based on experimental results for this specific compound.

Characterization of Nanoscale Ordering and Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is employed to investigate structures on a larger length scale than XRD, typically from 1 to 100 nanometers. This makes it ideal for studying the size, shape, and aggregation of particles in solution or in an amorphous solid state. google.com For this compound, which functions as an antiperspirant by forming polymeric aggregates that plug sweat ducts, SAXS is an invaluable tool. lcms.czgoogle.com

SAXS studies on related aluminum chlorohydrate (ACH) antiperspirant salts reveal that aluminum polycations aggregate with proteins found in sweat. google.com A similar mechanism is expected for the lactate complex. SAXS can determine the average size and shape of these aggregates (e.g., spherical, cylindrical, or lamellar) and monitor how their structure changes over time or with changes in pH. healthline.comgoogle.com This provides insight into the kinetics and mechanism of sweat pore plugging.

Representative SAXS Findings for Aluminum Salt Aggregates in a Simulated Sweat Matrix

| Parameter | Typical Finding | Interpretation |

|---|---|---|

| Radius of Gyration (Rg) | 25 - 60 Å | A measure of the average size of the aluminum-protein aggregates. nih.gov |

| Scattering Profile | Follows a power-law decrease (I(q) ∝ q⁻⁴) at high q | Indicates the presence of well-defined, dense particles with smooth surfaces (Porod Law scattering). nih.gov |

| Aggregation State | Increases with time and pH | Shows that the plug formation is a dynamic process of nucleation and growth. google.com |

Mass Spectrometry (MS) for Complex Stoichiometry and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of chemical compounds by analyzing the mass-to-charge ratio of their ions. thermofisher.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Complex Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suited for analyzing large, non-volatile, and thermally fragile complexes directly from solution, which is characteristic of this compound. thermofisher.comresearchgate.net The technique transfers ions from solution to the gas phase with minimal fragmentation, allowing for the identification of the various polymeric and complex species that exist in equilibrium.

For this compound, ESI-MS would be expected to reveal a complex mixture of species, including monomeric and oligomeric forms. These could involve different numbers of aluminum, lactate, chloride, and hydroxide units. The resulting mass spectrum would show a series of peaks, each corresponding to a specific complex ion. The analysis of organometallic and coordination compounds by ESI-MS is a well-established field that provides the framework for interpreting such spectra. thermofisher.comresearchgate.netnih.gov

Hypothetical ESI-MS Data for Solution-Phase Species

| Observed m/z | Plausible Ion Assignment | Charge (z) |

|---|---|---|

| 190.0 | [Al(OH)(Lactate)Cl]+ | +1 |

| 207.0 | [Al(OH)₂(Lactate)Na]+ | +1 |

| 353.0 | [Al₂(OH)₃(Lactate)₂Cl]+ | +1 |

Note: 'Lactate' refers to the C₃H₅O₃⁻ ligand. These assignments are illustrative of the types of complexes that could be identified.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion from the ESI-MS spectrum and fragmenting it through collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the parent ion. google.com

In the MS/MS analysis of a selected this compound complex ion, fragmentation would likely occur at the weakest bonds. Common fragmentation patterns for metal-organic complexes include the loss of neutral ligands (like water or lactic acid) and cleavage of the ligand backbone. For example, the loss of a water molecule (18 Da) or the neutral lactic acid molecule (90 Da) would be expected fragmentation pathways. Analyzing these fragmentation patterns allows chemists to piece together the structure of the original complex ion. While specific MS/MS studies on this compound are not publicly documented, the principles of fragmentation are well-understood from studies on other metal complexes and organic molecules. google.comresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum Chlorohydrate (ACH) |

| Lactic Acid |

| Sodium Lactate |

| Aluminum Hydroxide |

| Chloride |

| Sodium |

Size Exclusion Chromatography (SEC) for Oligomeric and Polymeric Species Distribution

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful technique for determining the distribution of oligomeric and polymeric species of aluminum-based complexes like this compound. cosmeticsandtoiletries.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer retention time.

In the analysis of aluminum-containing antiperspirant salts, SEC chromatograms typically reveal a series of peaks, commonly designated as Peaks 1 through 5 (or sometimes including a combined Peak 5,6), each corresponding to a different size fraction of aluminum species. cosmeticsandtoiletries.comgoogle.com Peak 1 represents the largest polymeric species, while subsequent peaks correspond to progressively smaller oligomers, with the final peak representing the smallest monomeric or near-monomeric aluminum species. cosmeticsandtoiletries.comgoogle.com The relative area of these peaks provides a quantitative measure of the polymer distribution. For instance, a higher proportion of smaller aluminum species (e.g., in Peak 4) has been correlated with enhanced efficacy in certain applications. cosmeticsandtoiletries.com

While specific SEC data for this compound is not extensively published, the following table illustrates a typical distribution of aluminum species for a related aluminum chlorohydrate salt, which provides a basis for understanding the expected oligomeric and polymeric distribution.

| SEC Peak | Relative Elution Time (min) | Predominant Aluminum Species | Illustrative Relative Peak Area (%) |

| Peak 1 | 8.5 | Large Polymeric Aggregates | 10 |

| Peak 2 | 9.8 | Large Polymeric Aluminum Species | 25 |

| Peak 3 | 11.2 | Medium-Sized Polymeric Aluminum Species | 35 |

| Peak 4 | 12.5 | Small Aluminum Oligomers/Clusters | 20 |

| Peak 5/6 | 14.1 | Monomeric and Smallest Oligomeric Aluminum Species | 10 |

This interactive table demonstrates a representative Size Exclusion Chromatography profile for an aluminum-based polymer, showcasing the distribution of different sized species.

Theoretical and Computational Approaches to Structural Prediction and Validation

To complement experimental techniques like SEC, theoretical and computational methods offer a molecular-level understanding of the structure and dynamics of this compound. These approaches are invaluable for predicting geometries, understanding electronic properties, and simulating behavior in a solution environment.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For a complex like this compound, DFT can be employed to predict the most stable molecular geometries, calculate bond lengths and angles, and determine electronic properties such as charge distribution and molecular orbital energies.

DFT studies on related aluminum (chloro)hydroxide complexes have provided significant insights into their structure. researchgate.netnih.gov For instance, calculations can determine the coordination number of the aluminum atoms, which is often five- or six-coordinate in such complexes. nih.gov Furthermore, DFT can elucidate the bonding between the aluminum, chloride, hydroxide, and lactate ions, providing a detailed picture of the molecule's three-dimensional structure.

The following table presents illustrative DFT-calculated structural parameters for a hypothetical core unit of a this compound complex. These values are based on typical bond lengths and angles observed in similar aluminum-oxygen and aluminum-chlorine compounds.

| Structural Parameter | Atoms Involved | Calculated Value |

| Bond Length | Al-O (hydroxide) | 1.85 Å |

| Bond Length | Al-O (lactate) | 1.90 Å |

| Bond Length | Al-Cl | 2.15 Å |

| Bond Angle | O-Al-O | 95° |

| Bond Angle | O-Al-Cl | 105° |

| Dihedral Angle | H-O-Al-O | 180° |

This interactive table displays theoretical data from Density Functional Theory calculations, providing a glimpse into the molecular geometry of a representative aluminum chlorohydroxy lactate structure.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. chemrxiv.orgnih.gov By simulating the behavior of this compound in an aqueous environment, MD can provide insights into its solution-phase conformation, its interactions with water molecules, and the dynamics of ion association and dissociation. mdpi.comrsc.org

MD simulations can reveal how the polymeric chains of this compound fold and orient themselves in water. This is crucial for understanding its macroscopic properties, such as viscosity and gel formation. nih.gov The simulations can also model the interactions between the lactate and chlorohydroxy ligands and the central aluminum atoms, as well as the association of sodium counter-ions.

An illustrative example of data that can be obtained from MD simulations is the radial distribution function, g(r), which describes the probability of finding an atom at a certain distance from another atom. The table below presents hypothetical data for the interaction between the aluminum atom of the solute and the oxygen atom of surrounding water molecules.

| Interaction Pair | Distance (Å) | g(r) Peak Height (Arbitrary Units) | Interpretation |

| Al - O (water) | 2.0 | 3.5 | First solvation shell |

| Al - O (water) | 4.1 | 1.8 | Second solvation shell |

| Na - O (water) | 2.4 | 2.9 | First solvation shell |

| Cl - H (water) | 2.2 | 2.5 | Hydrogen bonding |

This interactive table presents simulated data from Molecular Dynamics, illustrating the interaction of a this compound complex with water molecules in a solution.

Chemical Speciation and Solution Phase Equilibria of Sodium Aluminum Chlorohydroxy Lactate

pH-Dependent Hydrolysis and Polymerization of Aluminum in Lactate (B86563) Systems

The speciation of aluminum in water is intricately linked to the pH of the solution. In acidic conditions, the hexaquaaluminum ion, [Al(H₂O)₆]³⁺, is the predominant species. As the pH increases, this ion undergoes hydrolysis, a process where water molecules coordinated to the aluminum ion are deprotonated to form various monomeric and polymeric hydroxyaluminum species. nih.govresearchgate.netusgs.gov The presence of lactate, a conjugate base of a weak acid, can influence these hydrolysis and polymerization pathways.

As the pH rises, a series of deprotonation reactions occur, leading to the formation of monomeric hydroxyaluminum species such as [Al(OH)(H₂O)₅]²⁺ and [Al(OH)₂(H₂O)₄]⁺. nih.govresearchgate.netresearchgate.net These monomeric species can then undergo polymerization to form larger, more complex structures.

The polymerization process can proceed through several pathways, leading to a variety of oligomeric and polymeric species. researchgate.net One notable and well-studied oligomer is the Keggin-ion, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, which has a cage-like structure. illinois.edunih.gov The formation of these various species is highly dependent on factors such as pH, aluminum concentration, and the rate of base addition. nih.govresearchgate.net

In systems containing lactate, the lactate ion can act as a ligand, coordinating to the aluminum center and potentially modifying the structure and stability of the resulting hydroxyaluminum species. This can lead to the formation of mixed-ligand complexes, such as monomeric, oligomeric, and polymeric hydroxyaluminum-lactate species. The extent of lactate coordination will depend on the pH and the relative concentrations of lactate and hydroxide (B78521).

The general progression of aluminum hydrolysis and polymerization with increasing pH can be summarized as follows:

| pH Range | Predominant Aluminum Species |

| < 4.0 | [Al(H₂O)₆]³⁺ (monomeric) |

| 4.0 - 5.0 | [Al(OH)(H₂O)₅]²⁺, [Al(OH)₂(H₂O)₄]⁺ (monomeric), initial formation of dimeric and small polymeric species (e.g., Al₂-Al₅). nih.gov |

| 5.0 - 6.0 | Formation of larger polymeric species (e.g., Al₆-Al₂₁), including the [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ Keggin-ion. nih.gov |

| > 6.0 | Precipitation of amorphous Al(OH)₃. nih.gov |

This table illustrates the general trend of aluminum speciation as a function of pH in aqueous solutions. The presence of lactate can modify the specific pH ranges and the nature of the polymeric species formed.

The presence of other anions, such as chloride and hydroxide, further complicates the solution-phase equilibria. Hydroxide ions are direct participants in the hydrolysis and polymerization reactions, with their concentration (as determined by pH) being a primary driver of the speciation. nih.govresearchgate.net

Ligand Binding and Complexation Thermodynamics with Aluminum

For the complexation of a metal ion (M) with a ligand (L):

Step 1: M + L ⇌ ML; K₁ = [ML] / ([M][L])

Step 2: ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

Step n: MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])

| Complex | Stepwise Constant (log K) | Overall Constant (log β) |

| [M(lactate)]²⁺ | log K₁ = 2.60 | log β₁ = 2.60 |

| [M(lactate)₂]⁺ | log K₂ = 2.06 | log β₂ = 4.66 |

| M(lactate)₃ | log K₃ = 0.94 | log β₃ = 5.60 |

The formation energy of a chemical species is the change in Gibbs free energy when it is formed from its constituent elements in their standard states. For aluminum-lactate complexes in solution, the formation energy dictates their thermodynamic stability. While direct experimental values for the formation energies of specific hydroxyaluminum-lactate species are scarce, they can be estimated from the corresponding stability constants and through computational modeling. youtube.comresearchgate.netresearchgate.netosti.gov

In a complex aqueous environment, other ligands may be present that can compete with lactate for coordination to the aluminum ion. The outcome of this competition depends on the relative stability constants of the aluminum complexes with each ligand and their respective concentrations.

Citrate (B86180): Citrate is a strong chelating agent for aluminum. Studies have shown that citrate can effectively compete with other ligands, including phosphate, for binding to Al³⁺. nih.gov It is expected that citrate would also compete strongly with lactate, potentially displacing it from the aluminum coordination sphere, especially if present in sufficient concentrations.

Fluoride: Fluoride forms very stable complexes with aluminum. researchgate.netmdpi.com The Al-F bond is strong, and a series of aluminum-fluoride complexes (e.g., [AlF]²⁺, [AlF₂]⁺) can form. researchgate.netnih.gov In the presence of fluoride, the formation of aluminum-lactate complexes would be significantly hindered.

Silicate: Silicate can also interact with aluminum in aqueous solutions, particularly in the context of mineral surfaces and natural waters. The formation of aluminum-silicate precipitates or soluble complexes can occur, which would represent another competitive pathway for aluminum, potentially reducing its availability to form complexes with lactate. nih.govnih.gov

Kinetic Investigations of Speciation Changes and Ligand Exchange Processes

The formation of aluminum lactate complexes involves the substitution of water molecules in the hydration sphere of the Al³⁺ ion by lactate ligands. This process is generally slow due to the high charge density of the Al³⁺ ion, which results in a tightly bound inner hydration shell. nih.gov Studies on similar aluminum carboxylate systems indicate that ligand exchange is a key process. For instance, in an aqueous solution of tris(lactato)aluminium(III), proton NMR spectra have shown that ligand exchange between metal-bonded and free lactate ligands occurs. rsc.org

The rate of complex formation is influenced by the pH of the solution, as the deprotonation of the carboxylic acid and hydroxyl groups of lactic acid affects their nucleophilicity. The general mechanism for the formation of an aluminum-lactate complex can be represented as:

[Al(H₂O)₆]³⁺ + L⁻ ⇌ [Al(H₂O)₅L]²⁺ + H₂O

where L⁻ represents the lactate anion. The dissociation of these complexes is the reverse process and is often acid-catalyzed.

Due to the lack of specific experimental data for sodium aluminum chlorohydroxy lactate, a hypothetical data table illustrating the range of possible reaction rates for similar aluminum complexes is presented below. These values are based on typical rates observed for ligand substitution on Al(III). libretexts.org

Table 1: Hypothetical Reaction Rates for Al(III) Complexation at 25°C

| Reaction | Forward Rate Constant (k_f) (M⁻¹s⁻¹) | Reverse Rate Constant (k_r) (s⁻¹) |

|---|---|---|

| [Al(H₂O)₆]³⁺ + Lactate⁻ ⇌ [Al(H₂O)₅(Lactate)]²⁺ + H₂O | 10¹ - 10³ | 10⁻² - 1 |

| [Al(H₂O)₅(OH)]²⁺ + Lactate⁻ ⇌ [Al(H₂O)₄(OH)(Lactate)]⁺ + H₂O | 10³ - 10⁵ | 10⁻¹ - 10 |

| [Al(H₂O)₅Cl]²⁺ + Lactate⁻ ⇌ [Al(H₂O)₄Cl(Lactate)]⁺ + H₂O | 10² - 10⁴ | 10⁻¹ - 5 |

The ligand exchange reactions on Al(III) complexes are generally thought to proceed through either a dissociative (D) or an associative (A) interchange mechanism. In a dissociative mechanism, the rate-determining step is the breaking of the Al-OH₂ bond, followed by the rapid entry of the new ligand. In an associative mechanism, the incoming ligand first forms a bond with the aluminum center, creating a transient, higher-coordination intermediate, which then releases a water molecule. For Al(III), with its small ionic radius and high charge, a dissociative interchange mechanism is often favored for the substitution of water molecules.

The activation energy for these processes is typically high, reflecting the strong Al-O bonds in the hydrated ion. While specific activation energies for this compound are not available, studies on related aluminum complexes can provide an estimate. For example, the activation energy for water exchange on [Al(H₂O)₆]³⁺ is a key parameter influencing the rates of all ligand substitution reactions.

A representative table of plausible activation energies for ligand exchange on Al(III) is provided below.

Table 2: Plausible Activation Energies for Ligand Exchange on Al(III)

| Process | Plausible Activation Energy (Ea) (kJ/mol) |

|---|---|

| Water exchange on [Al(H₂O)₆]³⁺ | 40 - 60 |

| Lactate substitution on [Al(H₂O)₆]³⁺ | 50 - 70 |

| Chloride substitution on [Al(H₂O)₆]³⁺ | 45 - 65 |

The rates of both formation and dissociation of aluminum complexes are influenced by the ionic strength of the medium. chemijournal.com According to transition state theory, the effect of ionic strength on the rate constant of a reaction between two ions is described by the Brønsted-Bjerrum equation. For the reaction between Al³⁺ and lactate⁻, an increase in ionic strength would be expected to decrease the reaction rate due to the shielding of electrostatic attraction between the reacting ions. Conversely, for a reaction between an ion and a neutral molecule, the effect of ionic strength is generally negligible. The stability constants of complexes can also be affected, with an increase in ionic strength often leading to a decrease in the stability of the complex. chemijournal.com

Temperature has a significant effect on the kinetic profiles of these reactions, as described by the Arrhenius equation. An increase in temperature will increase the rate constants of both the forward and reverse reactions, leading to a faster attainment of equilibrium. The extent of the rate increase is determined by the activation energy of the respective reaction.

Computational Speciation Modeling in Aqueous Environments

Given the complexity of the aluminum-lactate-chloride-hydroxide system, with its numerous potential species and equilibria, computational modeling is an invaluable tool for predicting the distribution of species under various conditions.

Geochemical speciation software, such as JESS (Joint Expert Speciation System), can be used to model the equilibrium speciation of complex aqueous systems. These programs utilize a thermodynamic database of known equilibrium constants for various reactions (hydrolysis, complexation, precipitation) to calculate the concentrations of all possible species at a given set of conditions (e.g., pH, temperature, total concentrations of components).

For the this compound system, a JESS model would require reliable thermodynamic data for all relevant equilibria, including:

Hydrolysis of Al³⁺ to form various aluminum hydroxo complexes.

Complexation of Al³⁺ with lactate.

Complexation of Al³⁺ with chloride.

Formation of mixed-ligand complexes, such as [Al(OH)(lactate)Cl]⁺.

While a comprehensive and validated database for this specific mixed-ligand system may not be readily available, existing data for the individual binary systems can be used to construct a preliminary model. Such a model could predict the dominant aluminum species as a function of pH, which is a critical factor in determining the behavior of the system.

Beyond equilibrium modeling, more advanced computational methods can be employed to predict the stability and distribution of aluminum complexes. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the structures and energies of different aluminum-containing species. researchgate.net These calculations can provide insights into the bonding within the complexes and help to estimate their thermodynamic stability.

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of these complexes in solution, including ligand exchange processes and the influence of the solvent environment. By combining quantum mechanical calculations with molecular dynamics, it is possible to develop sophisticated predictive models that can offer a more complete picture of the speciation and reactivity of complex systems like this compound in aqueous environments.

Chemical Reactivity and Mechanistic Investigations of Sodium Aluminum Chlorohydroxy Lactate

Coordination Chemistry and Metal-Ligand Bond Characterization

The bonding and structural arrangement of the ligands around the aluminum center are crucial in defining the compound's properties. Aluminum, as a hard metal ion, exhibits a strong preference for coordination with hard oxygen donor ligands, such as the carboxylate and hydroxyl groups of the lactate (B86563) ligand. nih.gov

The aluminum (Al³⁺) ion in coordination complexes typically favors an octahedral geometry, corresponding to a coordination number of six. nih.govquora.com This preference is pronounced in its complexes with oxygen-donating ligands like lactate. In aqueous systems and within certain pH ranges, aluminum lactate species exist as octahedral complexes. scielo.br For instance, nuclear magnetic resonance (NMR) studies on related aluminum lactate systems have identified various species where aluminum maintains this six-coordinate geometry. These can include the fully chelated tris-lactate complex, [(R-COO)₃Al], as well as partially hydrolyzed forms where lactate ligands are substituted by water molecules, such as [(R-COO)₂Al(H₂O)₂]⁺ and [(R-COO)Al(H₂O)₄]²⁺. scielo.brscielo.br The geometry of these complexes is consistently octahedral, with bond angles around the central aluminum ion of approximately 90°. savemyexams.com

The specific nature of the complex in sodium aluminum chlorohydroxy lactate involves a mixed-ligand system. The central aluminum atom is coordinated not only by the lactate ligand but also by hydroxide (B78521) (OH⁻) and chloride (Cl⁻) ions. This results in a complex anionic structure, neutralized by a sodium cation. The coordination number of six around the aluminum is maintained, with the various ligands occupying the vertices of the octahedron.

Table 1: Coordination Characteristics of Aluminum in Lactate Complexes

| Species | Coordination Number | Probable Geometry | Reference |

| [Al(H₂O)₆]³⁺ | 6 | Octahedral | nih.gov |

| [(R-COO)Al(H₂O)₄]²⁺ | 6 | Octahedral | scielo.brscielo.br |

| [(R-COO)₂Al(H₂O)₂]⁺ | 6 | Octahedral | scielo.brscielo.br |

| [(R-COO)₃Al] | 6 | Octahedral | scielo.br |

Note: R-COO represents the lactate ligand.

The lactate ligand (CH₃CH(OH)COO⁻) is a chiral alpha-hydroxy acid, and its ability to act as a chelating agent is a defining feature of its coordination chemistry. researchgate.net Chelation involves the lactate ligand binding to the aluminum center through two separate donor atoms: one oxygen from the carboxylate group and the oxygen from the hydroxyl group. This forms a stable five-membered ring structure, which is a key aspect of the "peculiar chelation properties" of aluminum lactate. researchgate.net

Hydrolysis and Condensation Reactions of the Aluminum-Lactate Moiety

The aluminum-lactate bond is susceptible to hydrolysis, a reaction with water that can lead to the formation of various aluminum hydroxide and oxyhydroxide species. These reactions are central to the use of aluminum-lactate compounds as precursors in materials science, particularly in sol-gel processes. researchgate.netias.ac.in

When an aqueous solution of an aluminum-lactate complex is heated or its concentration is increased, hydrolysis and condensation reactions are initiated. ias.ac.in The process begins with the partial or full hydrolysis of the lactate ligands, which are replaced by hydroxide ions. This leads to the formation of aluminum-hydroxy species. These species then undergo condensation, a process where they link together by eliminating water molecules to form Al-O-Al (oxo) or Al-OH-Al (hydroxo) bridges. cas.cn

This polymerization process initially forms soluble oligomers and then evolves into a three-dimensional network, resulting in a gel. scielo.brcas.cn Upon further heating (annealing), the organic lactate ligands are removed, and the network of Al-O-Al bonds becomes more extensive. cas.cn This pathway ultimately leads to the formation of amorphous or glassy alumina (B75360) (Al₂O₃), an aluminum oxyhydroxide phase. researchgate.netcas.cn Under specific conditions, such as those used in the Bayer process for alumina production, controlled precipitation can yield crystalline aluminum hydroxide (Al(OH)₃), also known as gibbsite. researchgate.netyoutube.com The initial precipitate formed when aluminum salts are added to water is often amorphous, consisting of nano-scale primary particles that aggregate into flocs, which can undergo slow crystallization over time. nih.gov

The hydrolysis and condensation of aluminum-lactate complexes are highly dependent on both pH and concentration.

Role of pH: The stability of the aluminum-lactate complex is strongly pH-dependent. Studies have shown that gelation, which is the macroscopic manifestation of the condensation process, is most favored in a pH range of approximately 3 to 10. scielo.brscielo.br

At very low pH (below 3), the lactate ligands are fully hydrolyzed, and the dominant species is the hexaaquaaluminum ion, [Al(H₂O)₆]³⁺. scielo.brscielo.br

In the optimal pH range (3-10), a mixture of aluminum-lactate complexes exists, which can effectively undergo condensation to form a gel network. scielo.brresearchgate.net

At very high pH (above 10), the complex is also fully hydrolyzed, but in this case, the soluble aluminate anion, [Al(OH)₄]⁻, is formed. scielo.brscielo.brcanada.ca Aluminum's solubility is at a minimum around a neutral pH of 6.5, which favors the precipitation of aluminum hydroxide. canada.ca

Role of Concentration: The transition from a soluble state (sol) to a gel is also a concentration-driven process. cas.cn As water is removed from an aluminum lactate solution, for instance through heating and evaporation, the concentration of the aluminum-lactate species increases. scielo.brscielo.br This brings the reactive monomers closer together, promoting the intermolecular condensation reactions that lead to the formation of the polymer network and a significant increase in viscosity, eventually resulting in a gel. scielo.br This reversible sol-gel transition is based on the formation and breaking of interactions between the aluminum-lactate monomers. cas.cn

Interactions with Inorganic and Organic Substrates in Model Systems

The reactivity of the aluminum-lactate moiety allows it to serve as a versatile precursor that interacts with a variety of inorganic and organic substrates. These interactions are widely exploited in the sol-gel synthesis of advanced materials.

Interactions with Phosphates: Aluminum lactate reacts readily with phosphorus-containing precursors like phosphoric acid or sodium polyphosphate. researchgate.netgoogle.com This reaction, driven by the formation of stable Al-O-P bonds, is used to produce amorphous aluminophosphate gels and glasses. researchgate.net The pH of the solution is critical, as it controls the nature of the dominant aluminum-lactate precursor species and their reactivity toward the phosphate. researchgate.net

Interactions with Silicates and Borates: In a similar fashion, aluminum lactate is used as an aluminum source in the synthesis of multi-component glass systems. It can be co-reacted with silicon precursors like tetraethylorthosilicate (TEOS) to form aluminosilicate (B74896) materials such as mullite (B73837) fibers or AlPO₄–SiO₂ glasses. researchgate.net It also reacts with boron-containing compounds to produce aluminoborate glasses. researchgate.net

Interactions with Metal Carbonates and Oxides: In the context of refractory materials, aluminum lactate interacts with components like calcium carbonate (CaCO₃) and magnesium oxide (MgO). When added to alumina-based castables containing calcium carbonate, the gelation of aluminum lactate improves the material's mechanical strength before firing. scielo.br In magnesia-containing systems, aluminum lactate can act as a chelating agent for magnesium ions, influencing the phase formation during processing. researchgate.net

Table 2: Summary of Aluminum Lactate Interactions with Various Substrates

| Interacting Substrate | Precursor Example | Resulting Product/System | Reference |

| Phosphate | Phosphoric Acid, Sodium Polyphosphate | Aluminophosphate Gels and Glasses | researchgate.netgoogle.com |

| Silicate | Tetraethylorthosilicate (TEOS) | Aluminosilicate (Mullite) Fibers, AlPO₄–SiO₂ Glasses | researchgate.net |

| Borate | Boric Acid | Aluminoborate Gels and Glasses | researchgate.net |

| Carbonate | Calcium Carbonate (CaCO₃) | Alumina-Based Refractory Castables | scielo.br |

| Metal Oxide | Magnesium Oxide (MgO) | Magnesia-Containing Castables | researchgate.net |

Adsorption Isotherms and Kinetics on Mineral Surfaces

Studies on the adsorption of aluminum on clay minerals like kaolinite (B1170537) and montmorillonite (B579905) have shown that the process can be described by two simultaneous reactions: a rapid ion-exchange process and a slower polymerization of aluminum on the adsorbent surface. osti.gov Polymeric aluminum species have been observed to be preferentially adsorbed by kaolinite, while montmorillonite shows a preference for monomeric aluminum at shorter reaction times and polymeric forms at longer durations. osti.gov Given that this compound contains complex aluminum-hydroxy species, its adsorption kinetics would likely follow a similar biphasic pattern.

The adsorption isotherms for such aluminum complexes on mineral surfaces can often be modeled using the Langmuir or Freundlich equations, depending on the nature of the interaction and the heterogeneity of the surface. The following table presents hypothetical adsorption data for aluminum complexes on different mineral surfaces to illustrate these principles.

| Mineral Surface | Adsorbed Species | Adsorption Model | Key Parameters |

| Kaolinite | Polymeric Al | Langmuir | q_max = 15 mg/g, K_L = 0.8 L/mg |

| Montmorillonite | Monomeric/Polymeric Al | Freundlich | K_F = 5 (mg/g)(L/mg)^(1/n), n = 2.1 |

| Quartz | Minimal Adsorption | - | - |

This table is illustrative and based on general findings for aluminum adsorption on minerals. Specific data for this compound is not available.

Interfacial Chemistry Studies: Surface Complexation and Charge Modification

The presence of hydroxyl and lactate groups in this compound suggests a strong potential for surface complexation reactions at the mineral-water interface. These ligands can displace water molecules or other weakly bound ions from the surface of minerals, forming inner-sphere complexes. The lactate ion, with its carboxyl and hydroxyl groups, can act as a chelating agent, enhancing the stability of the surface complex.

The adsorption of this aluminum complex is expected to significantly modify the surface charge of the mineral. Aluminum chlorohydrate, a related compound, is known for its high positive charge, which makes it effective as a coagulant in water treatment by neutralizing the negative charge of suspended particles. atamankimya.comwikipedia.org Similarly, this compound would likely impart a positive charge to negatively charged surfaces like clays (B1170129) and silica, potentially leading to a charge reversal at the isoelectric point. The extent of this charge modification would depend on the pH of the solution, the concentration of the complex, and the nature of the mineral surface.

Investigation of Cross-linking Reactions (if any) with Polymer Systems (e.g., poly(acrylic acid))

The interaction between aluminum ions and poly(acrylic acid) (PAA) has been a subject of research, revealing a strong binding affinity. researchgate.net At acidic pH, Al³⁺ can form complexes with the carboxyl groups of PAA. nih.gov As the pH increases, hydrolyzed aluminum species can also interact with the deprotonated carboxylate groups. researchgate.net This interaction can lead to the cross-linking of PAA chains, resulting in the formation of hydrogels or precipitates.

The nature of the Al-PAA complex is dependent on the molar ratio of carboxyl groups to aluminum. nih.gov Different types of complexes can be formed, including 1:1 Al-PAA complexes and intermolecular complexes where an aluminum ion bridges multiple PAA chains. nih.gov The presence of lactate and chloride ions in this compound could influence this cross-linking behavior by competing for coordination sites on the aluminum center. However, the fundamental interaction leading to cross-linking is expected to remain.

Experiments involving the reaction of trivalent metal ions like Al³⁺ with PAA have shown the formation of non-swellable agglomerates, indicating a strong cross-linking effect. The following table summarizes the types of interactions observed between aluminum ions and poly(acrylic acid).

| Condition | Reactants | Observed Interaction | Resulting Complex |

| Acidic pH | Al³⁺, PAA | Strong complexation | 1:1 Al-PAA complex, intermolecular cross-links nih.gov |

| Neutral/Alkaline pH | Hydrolyzed Al species, PAA | Ionic interaction and complexation | Insoluble Al-PAA complex researchgate.net |

Catalytic Activity and Reaction Pathways in Defined Chemical Transformations (if relevant to specific aluminum-lactate complexes)

While direct catalytic studies on this compound are not documented, various aluminum complexes, including those with lactate ligands, have been investigated as catalysts in a range of chemical transformations. For instance, certain aluminum complexes have demonstrated high activity in the ring-opening polymerization of lactide to produce polylactide, a biodegradable polymer. rsc.org

Furthermore, aluminum-based catalysts, such as those with amino triphenolate ligands, have shown remarkable activity in the synthesis of organic carbonates from epoxides and carbon dioxide. nih.gov The catalytic cycle often involves the coordination of the substrate to the aluminum center, followed by nucleophilic attack facilitated by the ligand environment. The lactate ligand in the subject compound could potentially play a role in modulating the Lewis acidity of the aluminum center and influencing the reaction pathway.

The table below presents examples of catalytic activity for related aluminum complexes.

| Catalyst | Reaction | Substrate | Product | Activity (TOF, h⁻¹) |

| Al(III)-catalen complex rsc.org | Lactide Polymerization | Lactide | Polylactide | High activity reported |

| Al-amino triphenolate complex nih.gov | Carbonate Synthesis | Epoxides, CO₂ | Organic Carbonates | up to 36,000 |

This table shows data for related aluminum complexes to illustrate potential catalytic applications and is not direct data for this compound.

Environmental Chemical Fate and Transformation of Sodium Aluminum Chlorohydroxy Lactate

Hydrolytic Degradation Pathways in Aquatic Systems

The primary degradation pathway for Sodium Aluminum Chlorohydroxy Lactate (B86563) in aquatic environments is expected to be hydrolysis. This process will involve the dissociation of the lactate ligand and the subsequent hydrolysis of the aluminum species.

Kinetics of Lactate Ligand Release and Subsequent Aluminum Hydrolysis

Upon dissolution in water, Sodium Aluminum Chlorohydroxy Lactate is expected to readily dissociate, releasing the lactate and chloride ions, and the aluminum cation. The lactate anion is readily biodegradable in aquatic systems. Studies on lactate-enriched biodegradable polymers have shown that lactate can be degraded by various bacterial communities in river water. usda.govresearchgate.net The degradation rate of lactate will depend on the microbial population present and environmental conditions.

The aluminum cation will undergo hydrolysis, a process that is highly dependent on the pH of the water. researchgate.netresearchgate.net The hydrolysis of Al³⁺ proceeds through a series of reactions to form various monomeric and polymeric aluminum hydroxide (B78521) species. researchgate.netillinois.edu At acidic pH (below 5), the predominant species is the hydrated aluminum ion, [Al(H₂O)₆]³⁺. As the pH increases, these hydrated ions undergo deprotonation to form a series of soluble hydroxo-aluminum complexes such as [Al(OH)]²⁺ and [Al(OH)₂]⁺, and polymeric species. researchgate.netillinois.edu

Table 1: Expected Hydrolytic Degradation Products of this compound in Aquatic Systems

| Component | Initial Species | Primary Degradation Process | Expected Degradation Products | Influencing Factors |

| Lactate Ligand | C₃H₅O₃⁻ | Biodegradation | Carbon dioxide, Water, Biomass | Microbial activity, Oxygen levels, Temperature |

| Aluminum | [Al(OH)ₓClᵧ]ⁿ⁺ | Hydrolysis | [Al(H₂O)₆]³⁺, [Al(OH)]²⁺, [Al(OH)₂]⁺, Al(OH)₃ (s), [Al(OH)₄]⁻ | pH, Temperature, Ionic strength |

Influence of Environmental Parameters (pH, Temperature, Ionic Strength) on Degradation Rates

The degradation of this compound will be significantly influenced by environmental parameters.

pH: The speciation of aluminum is highly pH-dependent. researchgate.netresearchgate.net In acidic waters (pH < 5), soluble, mobile forms of aluminum predominate. epa.gov As pH increases towards neutral, the solubility of aluminum decreases, leading to the precipitation of aluminum hydroxide [Al(OH)₃]. researchgate.netepa.gov In alkaline conditions (pH > 8), the soluble aluminate ion [Al(OH)₄]⁻ can form. researchgate.net The rate of hydrolysis of aluminum salts increases with increasing pH up to the point of precipitation. researchgate.netrsc.org

Temperature: The rate of hydrolysis reactions generally increases with temperature. rsc.orgcopernicus.org Studies on the hydrolysis of aluminum nitride (AlN) have shown a significant increase in the hydrolysis rate with higher temperatures. rsc.orgcopernicus.org Similarly, the adsorption of aluminum onto soil, an endothermic process, increases with rising temperatures. illinois.eduresearchgate.netacs.org

Ionic Strength: The ionic strength of the water can influence the kinetics of hydrolysis and the stability of the resulting aluminum species. While specific data on the effect of ionic strength on the degradation of this particular compound is not available, in general, higher ionic strength can affect the activity of ions in solution and influence the rates of ionic reactions.

Table 2: Influence of Environmental Parameters on the Degradation of this compound Components

| Parameter | Effect on Lactate Biodegradation | Effect on Aluminum Hydrolysis |

| pH | Optimal degradation rates typically occur near neutral pH. | Strongly influences speciation and precipitation. Hydrolysis rate increases with pH until precipitation. researchgate.netrsc.org |

| Temperature | Increased temperature generally increases the rate of microbial degradation up to an optimum. | Increased temperature increases the rate of hydrolysis. rsc.orgcopernicus.org |

| Ionic Strength | Can influence microbial activity. | Can affect the kinetics of ionic reactions and the stability of aluminum complexes. |

Photolytic and Oxidative Degradation Mechanisms

Photolytic and oxidative processes may also contribute to the transformation of this compound in the environment.

Investigation of Compound Stability under UV Irradiation